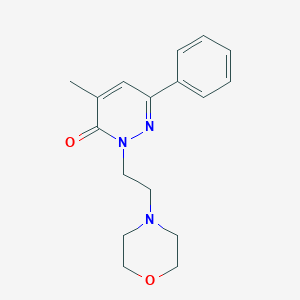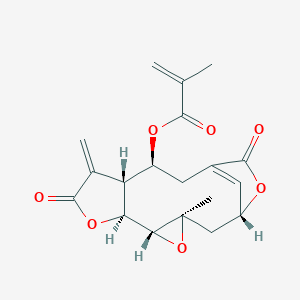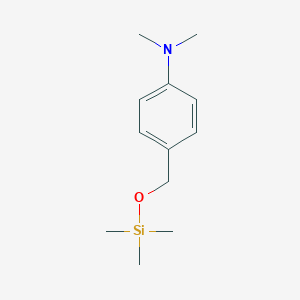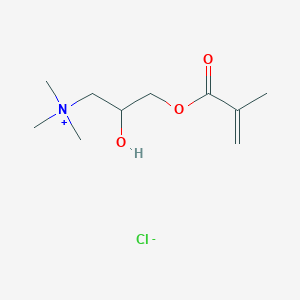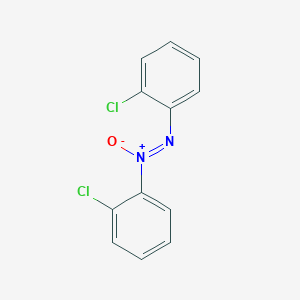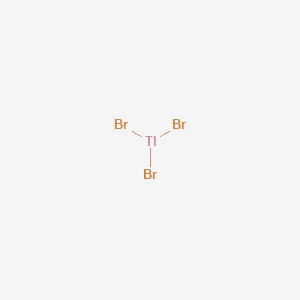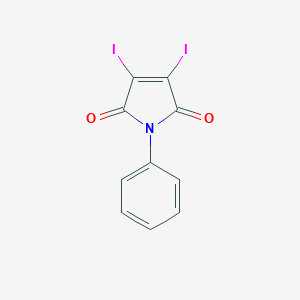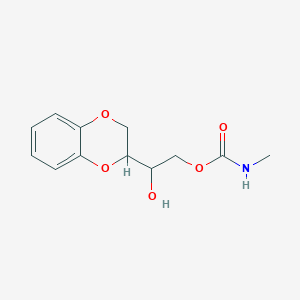
Methylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as MDMA, or ecstasy, and has been used recreationally as a drug. However,
Mecanismo De Acción
MDMA works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to a feeling of euphoria and increased sociability. However, MDMA can also have negative effects, such as increased heart rate and blood pressure, as well as dehydration and hyperthermia.
Efectos Bioquímicos Y Fisiológicos
MDMA has been shown to have a variety of biochemical and physiological effects. In addition to increasing the release of serotonin, dopamine, and norepinephrine, MDMA can also increase the release of oxytocin, a hormone that is associated with social bonding and trust. MDMA has also been shown to increase heart rate and blood pressure, as well as cause dehydration and hyperthermia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDMA has several advantages as a tool for scientific research. It can be used to study the role of neurotransmitters in brain function and behavior, as well as the potential use of psychoactive substances for therapeutic purposes. However, MDMA also has several limitations. It is a controlled substance, which makes it difficult to obtain for research purposes. Additionally, the use of MDMA in research can be controversial due to its history of recreational use.
Direcciones Futuras
There are several future directions for research on MDMA. One area of research is focused on the use of MDMA-assisted psychotherapy for the treatment of other mental health conditions, such as anxiety and depression. Another area of research is focused on the development of new compounds that have similar effects to MDMA, but with fewer negative side effects. Additionally, research is needed to better understand the long-term effects of MDMA use, both recreationally and therapeutically.
Métodos De Síntesis
MDMA can be synthesized from safrole, a natural compound found in the roots of sassafras plants. The synthesis process involves several steps, including the isolation of safrole, its conversion to isosafrole, and the subsequent conversion of isosafrole to MDMA. The synthesis of MDMA is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
MDMA has been studied for its potential use in a variety of scientific research applications. One area of research has focused on the use of MDMA-assisted psychotherapy for the treatment of post-traumatic stress disorder (PTSD). Studies have shown that MDMA can help patients with PTSD to process traumatic memories and reduce symptoms of anxiety and depression.
Another area of research has focused on the use of MDMA as a tool for neuroscience research. MDMA has been shown to increase the release of serotonin and other neurotransmitters in the brain, which can help researchers to better understand the role of these chemicals in brain function and behavior.
Propiedades
Número CAS |
13973-72-3 |
|---|---|
Nombre del producto |
Methylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester |
Fórmula molecular |
C12H15NO5 |
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-methylcarbamate |
InChI |
InChI=1S/C12H15NO5/c1-13-12(15)17-6-8(14)11-7-16-9-4-2-3-5-10(9)18-11/h2-5,8,11,14H,6-7H2,1H3,(H,13,15) |
Clave InChI |
FZSIVUZWRRJFSM-UHFFFAOYSA-N |
SMILES |
CNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
SMILES canónico |
CNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



